

(R,R)-Chiraphos: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-Chiraphos

Cat. No.: B045399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, a critical technology in modern organic synthesis and drug development. Its C₂-symmetric backbone and electron-rich phosphorus atoms enable the formation of highly effective and stereoselective transition metal catalysts. This guide provides an in-depth overview of **(R,R)-Chiraphos**, including its chemical identity, applications in asymmetric hydrogenation, detailed experimental protocols, and the mechanistic pathways governing its catalytic activity. The strategic use of **(R,R)-Chiraphos** and its derivatives continues to be instrumental in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is paramount to its biological activity and safety.

Core Data

The fundamental identifiers for **(R,R)-Chiraphos** are detailed below, providing essential information for its procurement, handling, and regulatory documentation.

Identifier	Value
IUPAC Name	[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane
also commonly referred to as:	rel-[(2R,3R)-Butane-2,3-diyl]bis(diphenylphosphane)[1]
CAS Number	74839-84-2 [1] [2] [3]
Molecular Formula	C ₂₈ H ₂₈ P ₂ [2]
Molecular Weight	426.47 g/mol [1] [3]
Appearance	White crystalline powder [1]

Asymmetric Hydrogenation with Rhodium-(R,R)-Chiraphos Catalysts

The primary application of **(R,R)-Chiraphos** is as a chiral ligand in transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. When complexed with rhodium, **(R,R)-Chiraphos** forms a highly efficient catalyst capable of delivering chiral products with excellent enantioselectivity.

Quantitative Data on Asymmetric Hydrogenation

The following table summarizes the performance of rhodium catalysts bearing chiral phosphine ligands in the asymmetric hydrogenation of various prochiral substrates. This data highlights the high enantiomeric excess (ee) achievable under specific reaction conditions.

Substrate	Chiral Ligand	Catalyst Loading (mol%)	Solvent	H ₂ Pressure (atm)	Temp (°C)	Enantioselective Excess (ee) (%)	Product Configuration
Methyl (Z)- α -acetamido- α -cinnamate	(R,R)-Et-DuPhos	-	MeOH	3.4	RT	>99	R
N-acetyl-1-(4'-phenyl)phenyl-ethene	(R,R)-BICP	1.0	Toluene	2.7	RT	93.0	-
N-acetyl-1-phenylethene	(R,R)-BICP	1.0	Toluene	2.7	RT	86.3	-
Methyl 2-acetamido-oacrylate	PhthalaPhos derivative	-	-	-	-	>97	-
Methyl (Z)-2-acetamido- α -cinnamate	PhthalaPhos derivative	-	-	-	-	>94	-
N-(1-phenylvinyl)acetamide	PhthalaPhos derivative	-	-	-	-	>95	-

Note: While specific data for **(R,R)-Chiraphos** under these exact conditions was not found in the immediate search, the ligands presented are analogous chiral diphosphines, and their

performance is indicative of the results achievable with such catalyst systems. The selection of ligand is often optimized for each specific substrate.

Experimental Protocols

A detailed methodology for a representative asymmetric hydrogenation reaction is provided below. This protocol is based on established procedures for the rhodium-catalyzed hydrogenation of prochiral enamides and dehydroamino acids.

General Protocol for Asymmetric Hydrogenation of Methyl (Z)- α -acetamidocinnamate

Materials:

- **(R,R)-Chiraphos**
- $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
- Methyl (Z)- α -acetamidocinnamate
- Anhydrous, deoxygenated methanol
- High-purity hydrogen gas
- Schlenk flask or glovebox
- Hydrogenation reactor (e.g., Parr shaker or autoclave)
- Magnetic stirrer

Procedure:

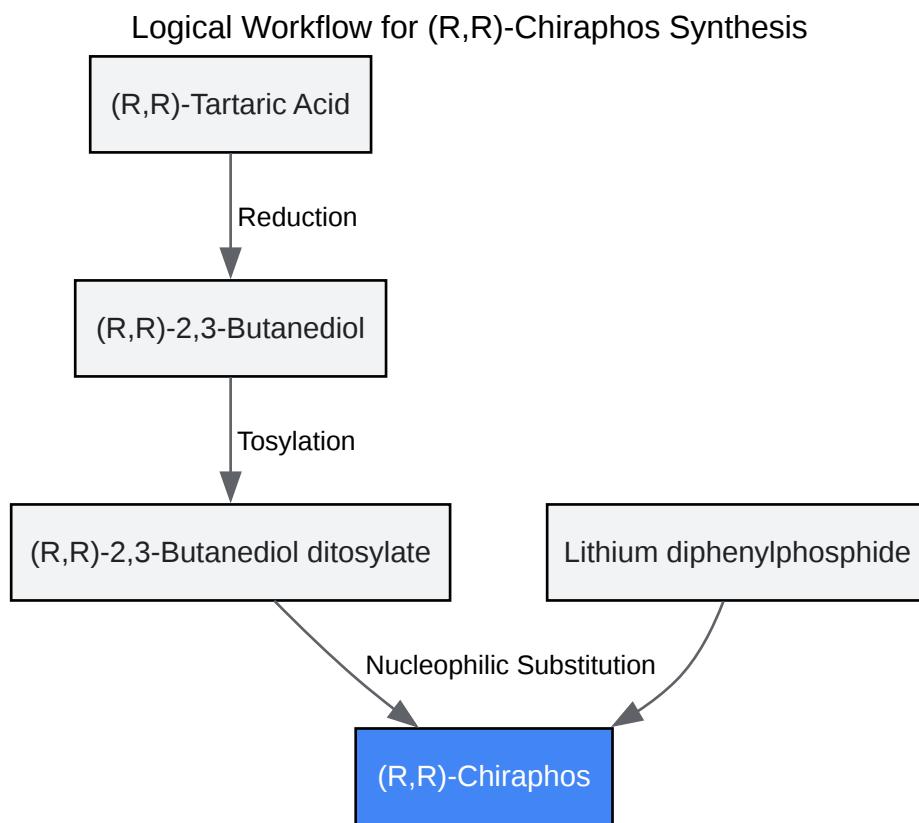
- Catalyst Preparation (in-situ):
 - In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (1.0 mol%) and **(R,R)-Chiraphos** (1.1 mol%) in anhydrous, deoxygenated methanol.

- Stir the solution at room temperature for 20-30 minutes. The formation of the active catalyst is typically accompanied by a color change.
- Hydrogenation Reaction:
 - In a separate reaction vessel, dissolve methyl (Z)- α -acetamidocinnamate in anhydrous, deoxygenated methanol.
 - Transfer the prepared catalyst solution to the reaction vessel containing the substrate via cannula or syringe.
 - Seal the reaction vessel and connect it to a hydrogen source.
 - Purge the vessel with hydrogen gas three times to remove any residual air.
 - Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm).
 - Commence vigorous stirring and maintain the reaction at room temperature.
 - Monitor the reaction progress by TLC, GC, or HPLC.
- Work-up and Analysis:
 - Upon completion of the reaction (typically 12-24 hours), carefully vent the excess hydrogen gas.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.
 - Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Diagrams and Workflows

Synthesis of (R,R)-Chiraphos

The synthesis of **(R,R)-Chiraphos** typically starts from the chiral pool, utilizing readily available enantiopure starting materials like tartaric acid. A simplified logical workflow for its synthesis is depicted below.

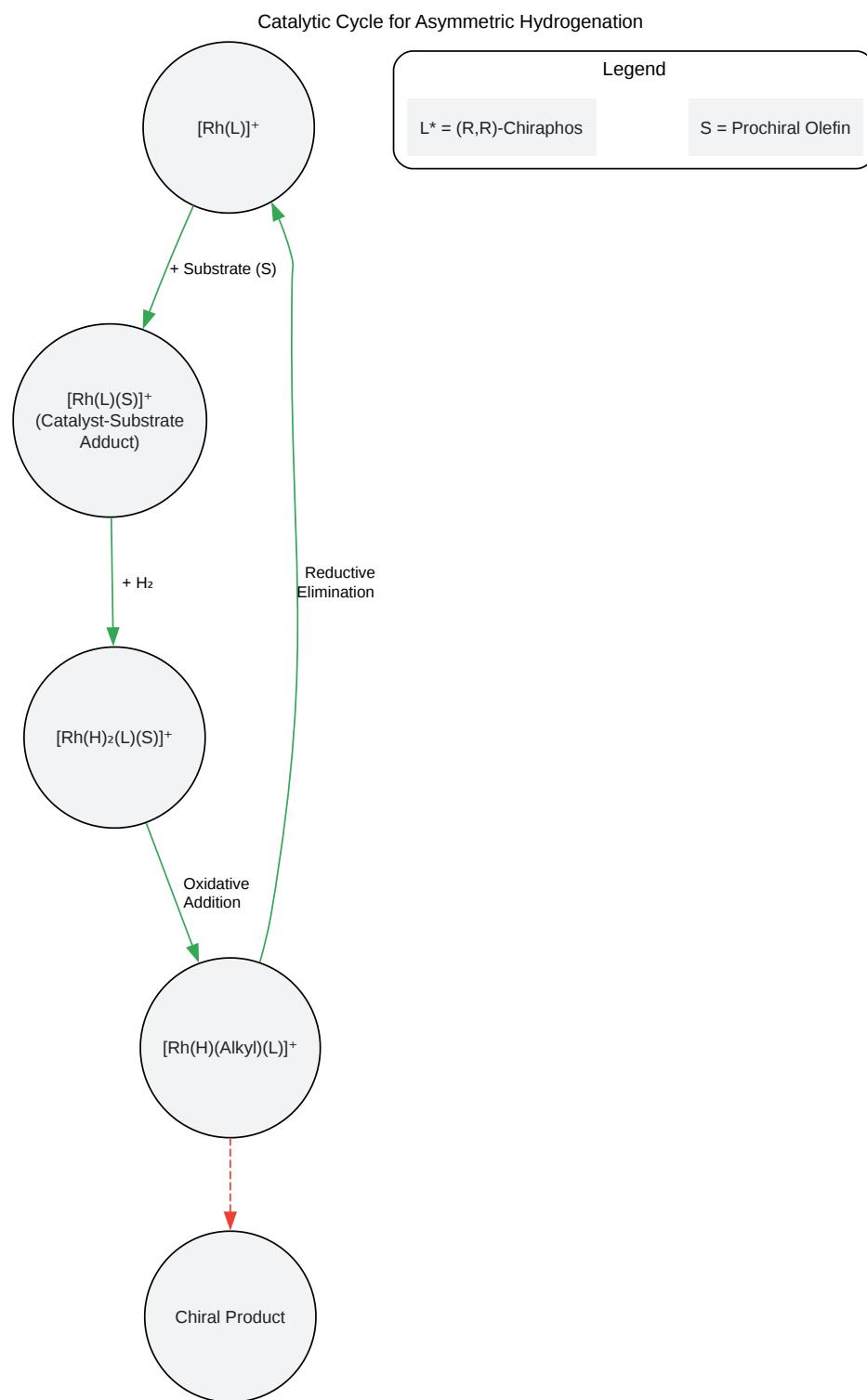


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **(R,R)-Chiraphos**.

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation with a chiral diphosphine ligand like **(R,R)-Chiraphos** involves a series of coordinated steps. The generally accepted unsaturated pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: A diagram of the rhodium-catalyzed asymmetric hydrogenation cycle.

This technical guide provides a foundational understanding of **(R,R)-Chiraphos** for professionals in research and drug development. The provided data and protocols serve as a starting point for the application of this powerful chiral ligand in asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. ajchem-b.com [ajchem-b.com]
- To cite this document: BenchChem. [(R,R)-Chiraphos: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045399#r-r-chiraphos-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b045399#r-r-chiraphos-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com